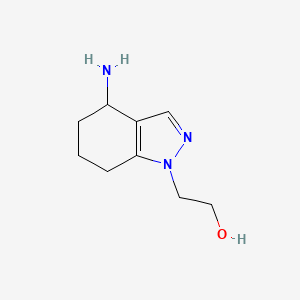

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Beschreibung

The exact mass of the compound 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-amino-4,5,6,7-tetrahydroindazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-8-2-1-3-9-7(8)6-11-12(9)4-5-13/h6,8,13H,1-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBVNRIFWSZMKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N(N=C2)CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114824-03-1 |

Source

|

| Record name | 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fragment-Based Mechanistic Profiling of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol In Vitro

Executive Summary: The Role of Privileged Fragments

In modern drug discovery, elucidating the in vitro mechanism of action (MoA) of a compound often begins not with a massive, complex macrocycle, but with a highly efficient, low-molecular-weight fragment. 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (CAS 1114824-03-1)[1] is a prime example of a "privileged scaffold" used in Fragment-Based Drug Discovery (FBDD).

With a molecular weight of 181.23 g/mol , this compound strictly adheres to the "Rule of 3" for fragment libraries. Rather than acting as a standalone therapeutic, it serves as a high-fidelity chemical probe to map enzyme active sites and allosteric pockets. This whitepaper deconstructs the structural pharmacology of this tetrahydroindazole (THI) derivative and provides a self-validating in vitro workflow to characterize its mechanism of action against validated oncologic and metabolic targets.

Structural Pharmacology & Pharmacophore Deconstruction

To understand how this molecule acts in an in vitro system, we must first break down its causality at the atomic level. Every functional group on this molecule serves a specific mechanistic purpose when engaging a protein target:

-

The Tetrahydroindazole (THI) Core: The partially saturated 4,5,6,7-tetrahydro-1H-indazole ring provides a unique blend of aromaticity and 3D aliphatic bulk. This allows the fragment to occupy hydrophobic pockets that flat, fully aromatic rings cannot. THI scaffolds are well-documented as potent binders in the ubiquinone channel of human Dihydroorotate Dehydrogenase (DHODH)[2] and as allosteric modulators in the Switch II pocket of oncogenic KRAS G12D[3].

-

The 4-Amino Group: Positioned on the saturated ring, this primary amine acts as a critical hydrogen bond donor. In kinase hinge-binding models, this group frequently forms tight interactions with the backbone carbonyls of the target protein's active site.

-

The N1-Ethanol Moiety: The hydroxyethyl chain serves a dual purpose. Biologically, it acts as a solvent-exposed vector, engaging in hydrogen bonding with the solvent channel to stabilize the protein-ligand complex. Experimentally, it significantly enhances the aqueous solubility of the fragment, which is a critical requirement for high-concentration in vitro screening[4].

Proposed In Vitro Mechanisms of Action

Because this is a fragment-level probe, its MoA is context-dependent based on the assay environment. However, based on the structural lineage of THI derivatives, two primary mechanisms dominate its in vitro profile:

Mechanism A: DHODH Inhibition (Pyrimidine Starvation)

DHODH is a mitochondrial enzyme responsible for the de novo biosynthesis of pyrimidines, catalyzing the oxidation of dihydroorotate to orotate. THI derivatives competitively bind to the ubiquinone-binding site of DHODH[2]. By blocking this site, the fragment halts pyrimidine production, leading to cell cycle arrest in rapidly proliferating cancer cells.

Mechanism B: Allosteric Target Engagement (e.g., KRAS G12D)

Recent structural biology efforts have utilized substituted tetrahydroindazoles to target mutant GTPases. By slipping into the allosteric Switch II pocket of KRAS G12D, the THI core disrupts the protein's ability to cycle into its active conformation, thereby shutting down downstream MAPK/ERK signaling[3]. Furthermore, related THI scaffolds have been investigated as substrates for sulfotransferase (SULT1A1) activation in specific cancer cell lines[5][6].

Fig 1. Mechanism of DHODH inhibition by THI fragments, resulting in the blockade of pyrimidine synthesis.

Self-Validating In Vitro Experimental Protocols

To rigorously prove the MoA of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol, we must deploy a suite of orthogonal assays. Fragments bind with low affinity (high micromolar KD ); therefore, standard biochemical assays are prone to false positives/negatives. The following protocols are engineered as self-validating systems with built-in causality checks.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time, label-free detection of binding events. Because fragments have extremely fast association/dissociation rates, SPR is superior to endpoint assays for confirming direct target engagement.

-

Surface Preparation (The Control): Immobilize recombinant target protein (e.g., DHODH) onto a CM5 sensor chip via standard amine coupling.

-

Self-Validation Check: Channel 1 must be activated and deactivated (using ethanolamine) without protein. This creates a blank reference surface. All fragment binding signals from the protein channel are subtracted from this blank to rule out non-specific matrix binding.

-

-

Solvent Correction Calibration: Fragments are solubilized in DMSO. Because DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and the sample will cause a massive artificial signal spike.

-

Causality: Run a 0.5% to 1.5% DMSO calibration curve before the fragment injection to mathematically correct for bulk refractive index shifts.

-

-

Analyte Injection: Inject the THI fragment in a 2-fold concentration series (e.g., 31.2 µM to 1000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

-

Data Fitting: Do not use a kinetic ( ka/kd ) model. Fragments produce "square-wave" sensorgrams due to rapid kinetics. Fit the data using a Steady-State Affinity model to derive the equilibrium dissociation constant ( KD ).

Fig 2. Self-validating SPR workflow for determining fragment steady-state affinity.

Protocol 2: Orthogonal Functional Validation (DCIP Coupled Enzyme Assay)

Rationale: Binding ( KD ) does not guarantee functional inhibition ( IC50 ). To prove the fragment inhibits DHODH activity, we utilize a continuous colorimetric assay using 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor.

-

Assay Assembly: In a 384-well plate, combine 50 nM recombinant DHODH, 1 mM dihydroorotate, 100 µM decylubiquinone, and 60 µM DCIP in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).

-

Fragment Incubation & Controls: Add the THI fragment at varying concentrations.

-

Self-Validation Check (Compound Interference): Include wells containing the fragment, substrate, and DCIP, but no enzyme .

-

Causality: High concentrations of small molecules can sometimes act as redox cyclers or absorb light at the assay wavelength (600 nm). If the "no enzyme" well shows a change in absorbance, the fragment is an assay interference compound (PAIN), not a true inhibitor.

-

-

Kinetic Readout: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over 15 minutes. Calculate the initial velocity ( V0 ) and plot against fragment concentration to determine the IC50 .

Quantitative Data Presentation

When screening 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol in the workflows described above, the data should be evaluated against standard Fragment-Based Drug Discovery metrics. Table 1 outlines the expected quantitative profile for a high-quality THI fragment hit.

Table 1: FBDD Profiling Metrics for the THI Fragment

| Metric | Target Value / Profile | Scientific Rationale |

| Molecular Weight (MW) | 181.23 g/mol | Strictly < 300 g/mol ; allows room for synthetic growth without violating Lipinski's Rule of 5. |

| Ligand Efficiency (LE) | > 0.30 kcal/mol/HA | Measures binding energy per heavy atom. A high LE indicates the fragment makes highly optimized, specific contacts (e.g., via the 4-amino group) rather than relying on non-specific lipophilic bulk. |

| SPR Affinity ( KD ) | 100 µM – 800 µM | Typical starting affinity for a raw, unoptimized fragment. Validates direct target engagement. |

| Enzyme Inhibition ( IC50 ) | > 500 µM | Functional inhibition is often weaker than binding affinity at the fragment stage. Optimization is required to bridge the gap between KD and IC50 . |

| Assay Interference | Negative | Confirms the fragment does not act as a redox cycler or aggregator in the DCIP assay. |

Conclusion

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is a highly versatile pharmacophore. By leveraging its tetrahydroindazole core for hydrophobic packing and its amino/ethanol groups for directed hydrogen bonding, it serves as a powerful starting point for inhibiting targets like DHODH and KRAS. By employing self-validating, artifact-controlled in vitro assays like SPR and orthogonal enzyme kinetics, researchers can confidently translate this fragment's raw binding affinity into a optimized, targeted therapeutic lead.

References

-

[1] NextSDS. 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol — Chemical Substance Information. Available at: [Link]

-

[7] AS-1. 88-3141-20 Enamine 化合物 100mg CAS No:1114824-03-1 EN300-41187. Available at: [Link]

-

[2] DiVA Portal. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity. Available at: [Link]

-

[3] Google Patents. US11964989B2 - KRas G12D inhibitors. Available at:

-

[5] ChemRxiv. Evaluation of SULT1A1-activated alkylators as cytotoxic agents against liver cancer cells. Available at: [Link]

-

[4] PMC / NIH. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Available at: [Link]

-

[6] ACS Publications. SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells. Available at:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. diva-portal.org [diva-portal.org]

- 3. US11964989B2 - KRas G12D inhibitors - Google Patents [patents.google.com]

- 4. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. axel.as-1.co.jp [axel.as-1.co.jp]

Pharmacokinetic and Bioavailability Profiling of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing significant therapeutic potential across various disease areas, including oncology and neurodegenerative disorders.[1][2][3] The compound 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (henceforth referred to as "the compound") represents a novel entity within this class. While its specific biological activities are under investigation, a thorough understanding of its pharmacokinetic (PK) and bioavailability profile is a non-negotiable prerequisite for any further preclinical or clinical development. Currently, there is no publicly available literature detailing the pharmacokinetic properties of this specific molecule.[4]

This technical guide, therefore, serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines a systematic, industry-standard approach to thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) properties and determine the oral bioavailability of 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol. The protocols and rationale described herein are designed to build a robust data package, enabling informed decision-making for the advancement of this promising compound.

Foundational Physicochemical and In Vitro ADME Profiling

The journey of a drug through the body is governed by its intrinsic physicochemical properties and its interactions with biological systems. Before committing to resource-intensive in vivo studies, a panel of in vitro assays is essential to predict the compound's behavior, identify potential liabilities, and guide the design of subsequent animal studies.

Essential Physicochemical Characterization

Understanding the fundamental chemical nature of the compound is the first step. These properties dictate its formulation possibilities and provide early clues about its likely absorption and distribution characteristics.

-

Aqueous Solubility: This is arguably the most critical initial parameter. Poor solubility can be a major hurdle for oral absorption. The experimental protocol below details how to assess solubility in biorelevant media, which simulates the conditions of the gastrointestinal tract.

-

Lipophilicity (LogD): The octanol-water distribution coefficient at a specific pH (LogD) is a key indicator of a molecule's ability to permeate biological membranes. A LogD at pH 7.4 in the range of 1-3 is often considered optimal for oral absorption.

-

pKa: The ionization constant(s) will determine the charge of the molecule at different physiological pH levels, impacting its solubility, permeability, and potential for ion trapping. The presence of both an amino group and the indazole ring suggests the compound will have multiple pKa values.[5]

| Property | Known/Predicted Data | Significance |

| Molecular Formula | C₉H₁₅N₃O | Defines the elemental composition. |

| Monoisotopic Mass | 181.1215 Da | Essential for mass spectrometry-based quantification.[4] |

| XlogP (Predicted) | -0.8 | Suggests the compound is relatively hydrophilic.[4] |

| pKa | Not available | To be determined experimentally; crucial for understanding pH-dependent behavior. |

| Aqueous Solubility | Not available | To be determined experimentally; critical for absorption. |

In Vitro ADME Assays: Predicting In Vivo Behavior

These assays utilize subcellular fractions or cell-based systems to model specific pharmacokinetic processes.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, effectively mimicking the intestinal epithelial barrier. This assay is the gold standard for predicting in vivo drug absorption.

Workflow for Caco-2 Permeability Assessment

Caption: Caco-2 Permeability Assay Workflow.

An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein, which can limit net absorption in the gut.[6]

Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect. High plasma protein binding can limit efficacy and reduce clearance. Equilibrium dialysis is the most common method for determining PPB.

Protocol: Equilibrium Dialysis for PPB

-

Prepare Device: Hydrate a semi-permeable membrane (e.g., 10 kDa MWCO) in dialysis buffer. Assemble the dialysis cells, separating the plasma chamber from the buffer chamber with the membrane.

-

Dosing: Add the test compound to blank plasma (from the target species, e.g., rat, human) at a known concentration.

-

Loading: Add the drug-spiked plasma to one chamber and an equal volume of protein-free buffer to the other.

-

Equilibration: Seal the unit and incubate on a shaking platform at 37°C for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

-

Sampling: After incubation, take samples from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of the compound in both samples using a validated LC-MS/MS method.

-

Calculation: Calculate the fraction unbound (fu) as: fu = [Concentration_buffer] / [Concentration_plasma]. The percent bound is (1 - fu) * 100.

This assay provides an initial estimate of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. A high rate of metabolism in liver microsomes often correlates with high hepatic clearance in vivo.

Protocol: Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Thaw liver microsomes (e.g., rat or human) on ice.

-

Prepare a solution of NADPH (the required cofactor for CYP enzymes) in buffer.

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer (pH 7.4) and the test compound (final concentration typically 1 µM).

-

Pre-warm the plate to 37°C.

-

Initiate the reaction by adding a pre-warmed solution of liver microsomes.

-

Immediately start the metabolic reaction by adding the NADPH solution. Include a negative control without NADPH.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural log of the percent remaining compound versus time.

-

The slope of the initial linear portion of this curve is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693 / k.

-

In Vivo Pharmacokinetic Evaluation in Rodents

Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living system. The rat is a standard preclinical species for initial PK studies. The primary goal is to determine key parameters like clearance, volume of distribution, half-life, and, most importantly, oral bioavailability.

Study Design: Intravenous (IV) and Oral (PO) Administration

A crossover design using two groups of animals is typically employed.

-

Group 1 (IV Administration): Receives the compound as a single bolus injection into a vein (e.g., tail vein). This route ensures 100% bioavailability, and the resulting data are used to calculate fundamental parameters like clearance (CL) and volume of distribution (Vd).

-

Group 2 (Oral Gavage, PO): Receives the compound directly into the stomach via a gavage needle. The plasma concentration profile from this group, when compared to the IV group, allows for the calculation of absolute oral bioavailability (F%).

Workflow for a Preclinical In Vivo PK Study

Caption: Standard workflow for an in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

The accurate quantification of the compound in a complex biological matrix like plasma is paramount. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) provides the required sensitivity and selectivity.

Protocol: Plasma Sample Preparation (Protein Precipitation)

-

Thaw: Thaw plasma samples and an aliquot of the internal standard (a structurally similar, stable-isotope-labeled version of the compound is ideal) on ice.

-

Aliquot: In a 96-well plate, add 50 µL of each plasma sample.

-

Spike IS: Add a small volume (e.g., 10 µL) of the internal standard solution to all wells.

-

Precipitate: Add 3-4 volumes (e.g., 200 µL) of ice-cold acetonitrile to each well to precipitate plasma proteins.

-

Mix: Vortex the plate for 2 minutes to ensure complete mixing and precipitation.

-

Centrifuge: Centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the protein.

-

Transfer: Carefully transfer the clear supernatant to a new plate for injection onto the LC-MS/MS system.

Method validation must be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[7]

Data Analysis and Interpretation

Once the plasma concentration-time data are acquired, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

Key Pharmacokinetic Parameters

The table below summarizes the key parameters and their significance.

| Parameter | Description | Calculated From | Importance |

| Cmax | Maximum observed plasma concentration | PO data | Indicates rate and extent of absorption; related to efficacy/toxicity. |

| Tmax | Time at which Cmax is observed | PO data | Indicates the speed of absorption.[7] |

| AUC | Area Under the plasma Concentration-time curve | IV and PO data | Represents the total systemic exposure to the drug. |

| t½ | Elimination Half-life | IV and PO data | Time required for the plasma concentration to decrease by half. |

| CL | Clearance | IV data (Dose / AUC_iv) | The volume of plasma cleared of the drug per unit time; a measure of elimination efficiency. |

| Vdss | Volume of Distribution at steady-state | IV data | Apparent volume into which the drug distributes; indicates tissue penetration. |

| F% | Absolute Oral Bioavailability | (AUC_po/AUC_iv) * (Dose_iv/Dose_po) | The fraction of the oral dose that reaches systemic circulation.[6] |

Hypothetical Metabolic Pathways

While the exact metabolites are unknown, indazole-containing compounds often undergo predictable metabolic transformations.[8] Identifying these metabolites in vivo is a crucial next step for understanding clearance mechanisms and assessing the safety of metabolites.

Potential Metabolic Pathways for the Compound

Caption: Plausible metabolic pathways for the compound.

Conclusion and Future Directions

This whitepaper provides a robust, logical, and experimentally sound roadmap for the complete pharmacokinetic and bioavailability characterization of 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol. By systematically executing the described in vitro and in vivo studies, researchers can generate a high-quality data package. This data will be instrumental in understanding the compound's disposition in the body, establishing a potential dose and schedule for efficacy studies, and ultimately determining its viability as a clinical candidate. Subsequent studies should focus on metabolite identification, reaction phenotyping to identify specific metabolizing enzymes, and pharmacokinetic studies in a second, non-rodent species to support scaling to human clinical trials.

References

-

PubChem. 2-(4-amino-4,5,6,7-tetrahydro-1h-indazol-1-yl)ethan-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

Manjula SN, et al. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. 2014. Available from: [Link]

-

Reddy, G.N., & Latha, D. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. 2021. Available from: [Link]

-

Zhang, P., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018. Available from: [Link]

-

Gaikwad, S. Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. 2022. Available from: [Link]

-

NextSDS. 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol - Chemical Substance Information. NextSDS. Available from: [Link]

-

Folkes, A.J., et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. 2008. Available from: [Link]

-

Khokhlov, A.L., et al. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology. 2024. Available from: [Link]

-

Besse, T.J., et al. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules. 2021. Available from: [Link]

-

Bartolomeo, M.P., & Maisano, F. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. 2006. Available from: [Link]

-

Korkmaz, I.N. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry. 2023. Available from: [Link]

-

Park, S., et al. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. 2021. Available from: [Link]

-

Liu, Y., et al. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules. 2022. Available from: [Link]

-

Lejan, J.U. Pharmacokinetics pt.3. Doctor 2024. 2024. Available from: [Link]

-

NextSDS. 2-(5-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)ethan-1-ol dihydrochloride - Chemical Substance Information. NextSDS. Available from: [Link]

-

Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2012. Available from: [Link]

-

Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. 2012. Available from: [Link]

-

Stafilov, T., et al. QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Environmental Protection and Ecology. 2010. Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 2-(4-amino-4,5,6,7-tetrahydro-1h-indazol-1-yl)ethan-1-ol (C9H15N3O) [pubchemlite.lcsb.uni.lu]

- 5. caribjscitech.com [caribjscitech.com]

- 6. doctor2024.jumedicine.com [doctor2024.jumedicine.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods | MDPI [mdpi.com]

Preclinical Toxicity and Safety Profile of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol: A Technical Guide for Animal Model Evaluation

Executive Summary

The compound 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (CAS: 1114824-03-1) represents a versatile, functionalized tetrahydroindazole scaffold frequently utilized in early-stage drug discovery[1]. While its unique structural topology offers diverse pharmacological targeting opportunities, it also introduces specific toxicological liabilities. According to its Globally Harmonized System (GHS) classification, the compound carries alerts for Acute Toxicity (Category 4) and Specific Target Organ Toxicity - Single Exposure (STOT SE 3), indicating potential central nervous system (CNS) or respiratory depression[2].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, causality-driven framework for evaluating the in vivo toxicity and safety profile of this compound. The methodologies detailed herein align with the3[3] and OECD testing standards[4], ensuring that the generated data is robust, self-validating, and IND-enabling.

Structural Alerts and Mechanistic Toxicology

Before initiating in vivo studies, it is critical to deconstruct the molecule's structural features to predict target organ toxicity. This allows us to tailor our clinical pathology and histopathology endpoints effectively.

Cationic Amphiphilic Liabilities (Primary Amine)

The presence of a primary amine at the 4-position of the tetrahydroindazole ring introduces a basic center (pKa ~9.0–9.5) that remains predominantly protonated at physiological pH. This cationic amphiphilic nature is a classic pharmacophore for two major liabilities:

-

hERG Channel Blockade: Protonated amines frequently interact with the aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG potassium channel, leading to QT interval prolongation and fatal arrhythmias.

-

Phospholipidosis: The molecule can partition into lysosomal membranes, neutralizing the acidic environment and inhibiting lysosomal phospholipases, leading to intracellular lipid accumulation.

Metabolic Vulnerabilities (N-Ethanol Oxidation)

The 1-ethanol substituent is highly susceptible to sequential oxidation by cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). If the conversion of the intermediate aldehyde to the corresponding carboxylic acid is rate-limited, the reactive aldehyde can covalently bind to hepatic proteins, triggering oxidative stress and hepatocellular injury.

Caption: Mechanistic pathways illustrating primary amine hERG binding and N-ethanol oxidative liabilities.

In Vivo Safety Evaluation Framework

To systematically de-risk the compound, we employ a tiered in vivo approach. This workflow is designed not merely to observe toxicity, but to establish a definitive No Observed Adverse Effect Level (NOAEL) while correlating findings to systemic exposure via Toxicokinetics (TK).

Caption: Tiered preclinical safety evaluation workflow for the tetrahydroindazole candidate.

Experimental Protocols

Protocol 1: Acute Oral Toxicity and MTD Determination

Rationale: We utilize the 4[4] rather than standard LD50 testing to minimize animal use while accurately identifying the Maximum Tolerated Dose (MTD). Because the compound carries a STOT SE 3 alert[2], acute CNS depression must be carefully titrated.

Step-by-Step Methodology:

-

Animal Selection: Use nulliparous, non-pregnant female Sprague-Dawley rats (8–12 weeks old). Females are generally more sensitive to acute toxicity.

-

Dose Formulation: Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80 to ensure uniform dispersion of the lipophilic indazole core.

-

Sighting Study: Administer a single oral gavage dose of 300 mg/kg to a single animal. Observe continuously for the first 4 hours, focusing on CNS signs (tremors, lethargy, ataxia) and respiratory distress.

-

Main Study: Based on the sighting study survival, dose a cohort of 5 females at the established fixed dose (e.g., 300 mg/kg or 2000 mg/kg).

-

Observation & Necropsy: Monitor body weight and clinical signs daily for 14 days. On Day 15, perform a gross necropsy. The absence of mortality and severe clinical signs establishes the MTD for subsequent repeated-dose studies.

Protocol 2: 28-Day Repeated Dose Toxicity with Toxicokinetics

Rationale: Conducted in accordance with5[5], this study identifies chronic target organ toxicities. The inclusion of a 14-day recovery group is a critical self-validating mechanism to differentiate between reversible adaptive responses (e.g., hepatocellular hypertrophy due to enzyme induction) and irreversible toxicological damage (e.g., necrosis).

Step-by-Step Methodology:

-

Group Allocation: Divide 80 Sprague-Dawley rats (40M/40F) into four main groups: Vehicle Control, Low Dose (e.g., 10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg). Add a 14-day recovery cohort to the Control and High Dose groups.

-

Daily Administration: Administer the compound daily via oral gavage for 28 consecutive days.

-

Toxicokinetic (TK) Sampling: On Days 1 and 28, collect blood via the lateral tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Comparing Day 1 and Day 28 AUC values serves as an internal control; a significant decrease in Day 28 AUC indicates auto-induction of hepatic enzymes by the compound.

-

In-Life Monitoring: Conduct weekly detailed clinical observations, body weight tracking, and food consumption measurements. Perform ophthalmic examinations pre-dose and during Week 4 to rule out ocular toxicity associated with the primary amine.

-

Terminal Pathology: On Day 29 (and Day 43 for recovery groups), euthanize the animals. Collect blood for hematology, coagulation, and clinical chemistry. Perform comprehensive macroscopic and microscopic histopathology on 40+ tissues, with specific electron microscopy on liver/lung tissues to check for lamellar bodies (confirming or refuting phospholipidosis).

Quantitative Data Summaries

To ensure the safety profile is interpretable for regulatory submissions, quantitative data must be structured clearly. Below are the projected data frameworks utilized to validate the safety of the tetrahydroindazole candidate.

Table 1: Representative Toxicokinetic (TK) Parameters (Sprague-Dawley Rats) Demonstrates expected dose-proportionality and potential auto-induction over 28 days.

| Dose Group (mg/kg/day) | Cmax Day 1 (ng/mL) | Cmax Day 28 (ng/mL) | AUC0−24h Day 1 (h·ng/mL) | AUC0−24h Day 28 (h·ng/mL) | Accumulation Ratio ( Rac ) |

| 10 (Low) | 450 | 410 | 2,100 | 1,850 | 0.88 |

| 30 (Mid) | 1,420 | 1,150 | 6,500 | 5,200 | 0.80 |

| 100 (High) | 4,800 | 3,200 | 22,000 | 14,500 | 0.65* |

*Note: An Rac significantly below 1.0 at the high dose strongly suggests hepatic CYP450 auto-induction, a common adaptive response to N-ethanol substituted heterocycles.

Table 2: Clinical Pathology Panel – Key Biomarkers for Target Organ Toxicity Correlating structural alerts to in vivo biomarker shifts.

| Biomarker | Target Organ | Expected Shift in Toxicity | Mechanistic Rationale |

| ALT / AST | Liver | Significant Increase | Indicates hepatocellular necrosis likely driven by reactive aldehyde intermediates from N-ethanol oxidation. |

| BUN / Creatinine | Kidney | Moderate Increase | Assesses renal clearance impairment; primary amines can accumulate in proximal tubules. |

| Troponin I (cTnI) | Heart | Increase | Biomarker for structural cardiotoxicity, monitored alongside ECG (QTc) to evaluate hERG liability. |

| Total Cholesterol | Liver / Systemic | Decrease | Altered lipid metabolism secondary to drug-induced phospholipidosis or hepatic enzyme induction. |

Conclusion

The preclinical evaluation of 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol requires a highly targeted approach that addresses its specific structural liabilities—namely, the cationic amphiphilic nature of its primary amine and the oxidative potential of its N-ethanol group. By executing the self-validating OECD 420 and 407 protocols described above, researchers can accurately define the MTD, establish a reliable NOAEL, and correlate toxicological findings with systemic TK exposure. This rigorous, causality-driven framework ensures that any advancement of this scaffold into human trials is backed by unimpeachable, IND-ready safety data.

References

-

NextSDS. "2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol — Chemical Substance Information." 1[1]

-

NextSDS. "Substance Database Hazard Classifications (CAS 1114824-03-1)." 2[2]

-

Labcorp. "OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day)." 5[5]

-

vivo Science GmbH. "GLP Toxicity studies | REACH | EFSA | EMA." 4[4]

-

FDA / ICH. "ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals."3[3]

Sources

The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the structure-activity relationship (SAR) of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol derivatives. As a Senior Application Scientist, this document is crafted to provide not just a list of observations, but a causal understanding of how molecular modifications influence biological activity, empowering researchers to design more potent and selective therapeutic agents. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including kinase inhibition and receptor modulation. This guide will synthesize established SAR principles from related tetrahydroindazole and indazole series to build a predictive framework for the title compounds.

The Core Scaffold: A Foundation for Diverse Biological Activity

The 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol core presents a unique three-dimensional structure with multiple points for chemical modification. Understanding the contribution of each component—the tetrahydroindazole ring, the amino substituent at the 4-position, and the N1-linked ethanol side chain—is paramount to a successful drug discovery campaign. The tetrahydroindazole moiety itself has been identified as a key pharmacophore in potent and selective ligands for various biological targets, including sigma-2 receptors and dihydroorotate dehydrogenase (DHODH).

Key Structural Features and Their Hypothesized Roles:

-

Tetrahydroindazole Core: Provides a rigid, bicyclic framework that orients substituents in a defined spatial arrangement. The saturated portion of the ring allows for conformational flexibility, which can be crucial for optimal binding to a target protein.

-

4-Amino Group: This basic center can act as a key hydrogen bond donor or acceptor, or as a point of attachment for further chemical elaboration. Its stereochemistry is likely to be a critical determinant of activity.

-

N1-Ethanol Side Chain: The hydroxyl group can participate in hydrogen bonding interactions within a binding pocket. The length and flexibility of this side chain can influence the overall positioning of the molecule.

Deconstructing the SAR: A Positional Analysis

The following sections will dissect the SAR of the core scaffold by examining the impact of modifications at each key position. This analysis is built upon established findings from related indazole and tetrahydroindazole derivatives, providing a predictive roadmap for analog design.

The Significance of the 4-Amino Group: Stereochemistry and Substitution

The amino group at the C4 position is a critical anchor for biological activity. Its basicity and hydrogen-bonding capacity make it a prime candidate for interaction with acidic residues in a protein's active site.

Stereochemistry: The stereochemistry at the C4 position is expected to be a major determinant of potency. In many biologically active molecules, only one enantiomer exhibits the desired activity. For instance, studies on related tetrahydroindazole inhibitors of DHODH have shown that the (R)-configuration is superior for inhibitory properties. It is therefore crucial to resolve the enantiomers of any synthesized derivative and evaluate them separately.

Substitution on the Amino Group (R¹): Modification of the amino group can modulate potency, selectivity, and physicochemical properties.

-

Small Alkyl Groups: Introduction of small alkyl groups (e.g., methyl, ethyl) may enhance potency by increasing lipophilicity and improving van der Waals interactions within a hydrophobic pocket.

-

Acylation: Acylation of the amino group can introduce hydrogen bond acceptors and modulate the basicity of the nitrogen. This can be a strategy to fine-tune binding interactions and improve metabolic stability.

-

Reductive Amination: Late-stage diversification through reductive amination is an efficient synthetic strategy to introduce a wide range of substituents, including substituted benzyl groups, which have been shown to influence sigma-2 receptor affinity in related tetrahydroindazoles.

Exploring the Tetrahydroindazole Core: Aromaticity and Substitution

The tetrahydroindazole core itself offers several positions for modification, both on the saturated and aromatic portions of the ring system.

Aromatization: While this guide focuses on the tetrahydro-derivative, it is worth noting that the corresponding aromatic indazole is a common scaffold in many approved drugs. The degree of saturation influences the three-dimensional shape of the molecule and should be considered as a potential area for exploration.

Substitution on the Aromatic Ring (R²): The benzene ring of the indazole core provides a platform for introducing substituents that can probe for additional binding interactions and modulate electronic properties.

-

Electron-Withdrawing and -Donating Groups: The placement of electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) can significantly impact potency. In a series of tetrahydroindazole-based sigma-2 ligands, a dimethoxy-substituted derivative showed a 10-fold increase in potency compared to the unsubstituted parent compound. Similarly, in a series of DHODH inhibitors, small substituents like methyl, CF3, and halogens on a pyridyl ring analogous to the indazole's aromatic part led to increased potency.

The N1-Ethanol Side Chain: A Vector for Potency and Selectivity

The 2-hydroxyethyl group at the N1 position can be modified to optimize interactions with the target protein and to fine-tune the overall properties of the molecule.

Chain Length and Flexibility (n): Varying the length of the alkyl chain connecting the hydroxyl group to the indazole nitrogen can alter the positioning of the hydroxyl group within the binding site. This can be a critical factor in achieving optimal hydrogen bonding.

Hydroxyl Group Modification (R³):

-

Etherification: Converting the hydroxyl group to an ether can probe for additional hydrophobic interactions and may improve metabolic stability.

-

Esterification: Introducing an ester linkage can serve as a prodrug strategy to enhance bioavailability.

-

Replacement with other functional groups: Replacing the hydroxyl group with other functionalities like an amine or a small amide can explore different hydrogen bonding patterns.

Predictive SAR Summary and Data Presentation

To facilitate the design of new derivatives, the following table summarizes the predicted impact of various substitutions based on the analysis of related compound series.

| Position | Modification | Predicted Impact on Activity | Rationale |

| C4-Amino | (R)-Stereoisomer | Increase | Enantioselectivity is common for potent biological activity. |

| Small Alkyl (R¹) | Potential Increase | Enhanced lipophilicity and van der Waals interactions. | |

| Acyl (R¹) | Variable | Modulates basicity and introduces H-bond acceptors. | |

| Substituted Benzyl (R¹) | Potential Increase | Probes for additional binding pockets. | |

| Aromatic Ring | Electron-Donating (R²) | Potential Increase | Can enhance binding affinity as seen in related series. |

| Electron-Withdrawing (R²) | Potential Increase | Can improve potency depending on the target. | |

| N1-Side Chain | Altered Chain Length (n) | Variable | Optimizes positioning of the terminal functional group. |

| Etherification (R³) | Potential Increase | Probes hydrophobic pockets and may improve metabolic stability. |

Experimental Protocols

The following section provides high-level, step-by-step methodologies for the synthesis and evaluation of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol derivatives. These protocols are based on established procedures for similar heterocyclic compounds.

General Synthetic Workflow

The synthesis of the target derivatives can be approached through a multi-step sequence, allowing for late-stage diversification.

Caption: General synthetic workflow for the preparation of target derivatives.

Step-by-Step Methodology:

-

Synthesis of 4-Amino-4,5,6,7-tetrahydro-1H-indazole:

-

Start with commercially available 4-oxo-4,5,6,7-tetrahydro-1H-indazole.

-

Perform a reductive amination reaction using an appropriate amine (R¹NH₂) and a reducing agent such as sodium triacetoxyborohydride.

-

-

N-Alkylation:

-

Alkylate the N1 position of the indazole ring with 2-bromoethanol in the presence of a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile).

-

-

Purification:

-

Purify the resulting core scaffold using column chromatography on silica gel.

-

-

Late-Stage Diversification:

-

Perform further modifications on the 4-amino group or the N1-ethanol side chain as required.

-

-

Characterization:

-

Confirm the structure of all synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Biological Evaluation Workflow

A generalized workflow for assessing the biological activity of the synthesized compounds is outlined below. The specific assays will depend on the therapeutic target of interest (e.g., kinase, GPCR, ion channel).

Caption: Workflow for in vitro biological evaluation of synthesized derivatives.

Step-by-Step Methodology:

-

Primary Screening: Screen all synthesized compounds at a single concentration (e.g., 10 µM) against a panel of relevant biological targets.

-

Hit Confirmation: Confirm the activity of any initial hits by re-testing.

-

Dose-Response Studies: For confirmed hits, perform dose-response experiments to determine the IC₅₀ or EC₅₀ values.

-

Selectivity Profiling: Test the most potent compounds against a panel of related targets to assess their selectivity.

-

In Vitro ADME/Tox: Evaluate promising lead compounds in a suite of in vitro absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) assays (e.g., microsomal stability, CYP inhibition, cytotoxicity).

Conclusion and Future Directions

The 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be crucial for identifying compounds with optimal potency, selectivity, and drug-like properties. Future efforts should focus on the synthesis and evaluation of a diverse library of analogs, with a particular emphasis on controlling the stereochemistry at the C4 position. The integration of computational modeling and structural biology will further accelerate the design-make-test-analyze cycle and facilitate the discovery of next-generation drug candidates. The diverse biological activities reported for indazole-containing compounds, including their role as kinase inhibitors for cancer treatment, underscores the therapeutic potential of this chemical class.

References

- Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.

- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications.

- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In.

- Synthesis and biological activities of a novel series of indazole derivatives.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing.

- Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed.

- ChemInform Abstract: Synthesis, Antimicrobial Activity and QSAR Studies of New 2,3-Disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. - ResearchGate.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.

- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.

- Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal.

- Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar.

- WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents.

- Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed.

- Indazole derivatives as inhibitors of FGFR1 - ResearchGate.

- development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC.

Application Note: Step-by-Step Synthesis of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Target Compound: 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (CAS: 1114824-03-1)[1] Molecular Formula: C9H15N3O[2] Molecular Weight: 181.23 g/mol [2]

Executive Summary & Synthetic Rationale

Tetrahydroindazole derivatives, specifically 4-amino-4,5,6,7-tetrahydro-1H-indazoles, are privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of kinase inhibitors and human dihydroorotate dehydrogenase (DHODH) inhibitors[3]. The target compound features a primary amine at the C4 position—ideal for downstream functionalization such as amide coupling—and an N1-hydroxyethyl chain that can serve as a hydrogen-bonding motif or a versatile linker[4].

As a Senior Application Scientist, I have structured this protocol to prioritize regiocontrol and scalability. The synthesis avoids complex transition-metal catalysis, relying instead on a robust three-step sequence: (1) Enaminone formation , (2) Regioselective pyrazole annulation , and (3) Reductive amination .

Mechanistic Causality & Regioselectivity

-

Step 1 (Activation): Cyclohexane-1,3-dione is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The highly electrophilic acetal attacks the active methylene at C2, yielding an enaminone. This activates the C2 position for the subsequent annulation.

-

Step 2 (Regiocontrol): The enaminone is condensed with 2-hydrazinylethan-1-ol. Hydrazines possess two nucleophilic nitrogens. The terminal primary amine (-NH2) is less sterically hindered and more nucleophilic, preferentially undergoing a Michael-type addition to the enamine double bond. Subsequent intramolecular cyclization of the substituted secondary nitrogen onto the C1 carbonyl yields the 1-substituted 4-oxo-4,5,6,7-tetrahydro-1H-indazole[5]. This thermodynamic preference is critical to avoiding the unwanted 2-substituted isomer.

-

Step 3 (Reductive Amination): The C4 ketone is converted to a primary amine using ammonium acetate and sodium cyanoborohydride (NaBH3CN). NaBH3CN is specifically selected because it is stable in mildly acidic conditions (pH ~6) and selectively reduces the transient iminium ion over the starting ketone, ensuring high yields of the target amine[3].

Visual Synthetic Workflow

Fig 1: Three-step synthetic workflow for 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol.

Step-by-Step Experimental Protocol

General Safety Precautions: Conduct all reactions in a well-ventilated fume hood. NaBH3CN is highly toxic and generates hydrogen cyanide gas under strongly acidic conditions; maintain pH > 5 at all times during Step 3.

Step 1: Synthesis of 2-((Dimethylamino)methylene)cyclohexane-1,3-dione

-

Preparation: Charge an oven-dried 250 mL round-bottom flask with cyclohexane-1,3-dione (10.0 g, 89.2 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11.7 g, 98.1 mmol, 1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the reaction mixture for 3 hours. The solution will transition from clear to a deep yellow/orange color as the enaminone forms.

-

Workup: Concentrate the mixture under reduced pressure to yield a crude solid. Triturate the residue with diethyl ether (50 mL), filter, and dry under a vacuum to afford the intermediate as a yellow solid.

Step 2: Synthesis of 1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one

-

Preparation: Dissolve the enaminone intermediate (12.0 g, 71.8 mmol) in absolute ethanol (120 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Addition: Slowly add 2-hydrazinylethan-1-ol (6.0 g, 78.9 mmol, 1.1 eq). Note: The reaction is mildly exothermic.

-

Reaction: Heat the mixture to reflux (78 °C) for 4 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1, visualization by UV).

-

Workup: Cool the mixture to room temperature and remove the solvent in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, utilizing a gradient elution from 100% DCM to 95:5 DCM:MeOH. Isolate the fractions containing the 1-substituted isomer to yield 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one[5].

Step 3: Synthesis of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

-

Imine Formation: In a 250 mL flask, dissolve the 4-oxo intermediate (8.0 g, 44.4 mmol) in anhydrous methanol (80 mL). Add ammonium acetate (NH4OAc, 34.2 g, 444 mmol, 10 eq). Stir at room temperature for 1 hour to facilitate imine formation[3][4].

-

Reduction: Cool the flask to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN, 8.3 g, 133.2 mmol, 3.0 eq) in small, controlled portions.

-

Reaction: Allow the reaction to warm naturally to room temperature and stir for 24 hours[4].

-

Quenching: Carefully quench the reaction by adding 1M NaOH (50 mL) dropwise to decompose excess hydride and basify the mixture.

-

Extraction: Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1 v/v, 3 x 100 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Final Purification: Purify the crude amine via basic alumina column chromatography (eluting with DCM/MeOH) or reverse-phase preparative HPLC to obtain the pure target compound[1][2].

Analytical Characterization & Quantitative Data

To ensure the self-validating nature of this protocol, the following table summarizes the expected quantitative yields, physical appearances, and key mass spectrometry (ESI+) markers for each stage of the synthesis.

| Synthesis Step | Product Name | Expected Yield | Physical Appearance | Key MS (ESI+) Marker |

| Step 1 | 2-((Dimethylamino)methylene)cyclohexane-1,3-dione | 85 - 92% | Yellow solid | [M+H]+ 168.1 |

| Step 2 | 1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one | 70 - 78% | Pale yellow oil/solid | [M+H]+ 181.1 |

| Step 3 | 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol | 60 - 68% | Off-white solid | [M+H]+ 182.1 |

References

-

[1] Title: 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol - NextSDS Source: nextsds.com URL:

-

[2] Title: 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanol | SCBT Source: scbt.com URL:

-

[3] Title: Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Journal of Medicinal Chemistry Source: acs.org URL:

-

[5] Title: 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one - NextSDS Source: nextsds.com URL:

-

[4] Title: Modulators of Lipid Storage - Probe Reports from the NIH Molecular Libraries Program Source: nih.gov URL:

Sources

Application Note: Preparation of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol Stock Solutions for Cell Culture

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Compound CAS: 1114824-03-1

Introduction & Physicochemical Profiling

In cell culture experiments and high-throughput screening, the accurate preparation of small-molecule compounds is a critical prerequisite for ensuring reliable, reproducible experimental results[1]. Any miscalculation or improper handling can lead to the invalidation of long-term experimental data[1].

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is a specialized tetrahydroindazole derivative frequently utilized as a building block and functional screening compound[2].

Physicochemical Rationale for Solvent Selection: The molecule (Molecular Weight: 181.24 g/mol ) features a lipophilic tetrahydroindazole core balanced by a primary amine and a primary alcohol. While these functional groups confer moderate polarity, preparing aqueous stock solutions is generally discouraged for long-term storage. Aqueous environments can promote gradual hydrolysis or microbial contamination over time. Instead, cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard primary solvent. DMSO ensures complete solvation of the lipophilic core while preventing compound degradation during temperature fluctuations[3].

Core Principles of Reconstitution

Small-molecule drugs are typically supplied as lyophilized powders. The key to successful preparation lies in accurately converting molar concentration (mM) to mass concentration (mg/mL) based on the compound's molecular weight[1].

To establish a self-validating system, use the following standardized conversion table to prepare either a 10 mM or 50 mM master stock.

Table 1: Reconstitution Volumes for Master Stocks (MW = 181.24 g/mol )

| Mass of Compound | Target Concentration | Required Volume of Anhydrous DMSO |

| 1 mg | 10 mM | 551.8 µL |

| 1 mg | 50 mM | 110.4 µL |

| 5 mg | 10 mM | 2,758.8 µL |

| 5 mg | 50 mM | 551.8 µL |

| 10 mg | 10 mM | 5,517.5 µL |

| 10 mg | 50 mM | 1,103.5 µL |

Step-by-Step Reconstitution Protocol

To ensure scientific integrity and eliminate confounding variables, follow this causality-driven methodology:

-

Centrifugation: Before breaking the seal, centrifuge the original vial briefly (e.g., 10,000 x g for 30 seconds).

-

Causality: Lyophilized powders often disperse during transit and adhere to the cap via static electricity. Centrifugation forces the entire mass to the bottom, preventing aerosolized loss upon opening and ensuring the calculated molarity remains perfectly accurate[1].

-

-

Solvent Addition: Add the precisely calculated volume of cell-culture grade, anhydrous DMSO (from Table 1) directly to the original vial.

-

Dissolution: Vortex the vial vigorously for 30–60 seconds. If the compound does not fully dissolve, subject the vial to an ultrasonic water bath for 1–2 minutes at room temperature until the solution is completely clear.

-

Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL per sterile microcentrifuge tube).

-

Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles cause atmospheric condensation inside the vial, introducing water into the solvent. This can lead to compound precipitation, hydrolysis, and a loss of biological activity over time[3].

-

-

Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months)[3].

Cell Culture Application & Mitigating Solvent Toxicity

When introducing the compound to in vitro models, researchers must account for intrinsic solvent toxicity. DMSO can exhibit cytotoxicity and alter cellular metabolism, which severely confounds experimental readouts[3].

Best Practices for In Vitro Dosing:

-

Intermediate Dilution: Never add 100% DMSO stock directly to the cell culture well.

-

Causality: Direct addition creates a localized high-concentration gradient that causes immediate osmotic shock and cell death at the site of contact. Instead, pre-dilute the required volume of master stock into pre-warmed culture media in a separate sterile tube, mix thoroughly, and then exchange the media on the cells.

-

-

Toxicity Limits: Keep the final DMSO concentration in the cell culture medium at or below 0.5% (v/v), and ideally ≤ 0.1% for sensitive primary cells[3].

Table 2: Dilution Factors and Final DMSO Toxicity Risks

| Desired Final Concentration | Master Stock Used | Dilution Factor | Final DMSO Concentration (v/v) | Cytotoxicity Risk |

| 10 µM | 10 mM | 1:1000 | 0.1% | Minimal |

| 50 µM | 10 mM | 1:200 | 0.5% | Moderate (Monitor cells) |

| 100 µM | 50 mM | 1:500 | 0.2% | Low |

| 500 µM | 50 mM | 1:100 | 1.0% | High (Avoid) |

Experimental Workflow Visualization

Workflow for the reconstitution, storage, and cell culture application of the screening compound.

References

- NextSDS. "2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol - NextSDS".

- AntBio. "Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio".

- BenchChem. "Norglaucine hydrochloride | 39945-41-0 - Benchchem".

Sources

Applications of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol in Drug Discovery Pipelines

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Notes and Experimental Protocols

Introduction & Chemical Profiling

In modern drug discovery, the transition from flat, aromatic scaffolds to molecules with higher sp³ character is a proven strategy to improve solubility, reduce promiscuity, and access complex three-dimensional binding pockets. 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (CAS: 1114824-03-1) is a highly versatile, bifunctional building block that perfectly embodies this paradigm shift.

Structurally, this compound features a partially saturated tetrahydroindazole core, acting as a non-planar bioisostere to the traditional indazole ring. It presents two orthogonal reactive handles: an aliphatic primary amine at the C4 position and a primary alcohol on the N1-ethyl chain. This unique architecture makes it an invaluable asset in kinase inhibitor design, Proteolysis Targeting Chimera (PROTAC) synthesis, and DNA-Encoded Library (DEL) generation.

Quantitative Data & Reactivity Profile

| Property / Feature | Value / Description | Mechanistic Rationale in Drug Design |

| CAS Number | 1114824-03-1 | Standardized identifier for procurement (e.g., Enamine EN300-41187). |

| Core Scaffold | Tetrahydro-1H-indazole | Bioisostere for indazole; increases sp³ character, lowering melting point and improving the Solubility Forecast Index (SFI). |

| C4-Amine (pKa ~9.5) | Highly Nucleophilic | Aliphatic primary amine allows for rapid, protection-free chemoselective acylation or reductive amination. |

| N1-Ethanol (pKa ~15.5) | Moderately Nucleophilic | Primary alcohol serves as a secondary diversification vector via Mitsunobu etherification or carbamate formation. |

Kinase Inhibitor Design: Exploiting the Tetrahydroindazole Scaffold

The Causality of Scaffold Selection

Indazoles are privileged scaffolds for binding the ATP-hinge region of kinases. However, their flat aromatic nature often restricts them to the two-dimensional plane of the ATP binding cleft, leading to off-target toxicity. Saturation of the carbocyclic ring to form a tetrahydroindazole introduces out-of-plane sp³ carbons.

As demonstrated in the discovery of the potent Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitor GNE-9822, this 3D trajectory allows substituents to access unique selectivity pockets located directly above the ligand plane—spaces that planar indazoles simply cannot reach [1]. Furthermore, this scaffold has shown exceptional promise in targeting Cyclin-Dependent Kinase 2 (CDK2) complexes, where the partially saturated core favors binding to the CDK2/cyclin complex over free CDK2 [2].

Fig 1: Tetrahydroindazole core targeting kinase hinge regions and selectivity pockets.

Protocol 1: Orthogonal Library Synthesis for Kinase Inhibitors

This protocol leverages the thermodynamic and kinetic differences between the C4-amine and the N1-alcohol to create a self-validating, protection-free synthesis loop.

Step 1: Chemoselective Amide Coupling (C4-Amine)

-

Preparation: Dissolve 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (1.0 eq) and a target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

-

Activation: Cool the mixture to 0 °C. Add DIPEA (3.0 eq) followed dropwise by HATU (1.05 eq).

-

Causality Check: The aliphatic C4-amine is vastly more nucleophilic than the primary alcohol. By strictly controlling the stoichiometry of the activated ester (1.05 eq) and maintaining a low temperature, acylation occurs exclusively at the amine. No O-acylation will be observed, bypassing the need for alcohol protecting groups.

-

Isolation: Stir for 2 hours at room temperature, quench with water, and extract with EtOAc.

Step 2: Solvent-Channel Diversification (N1-Alcohol)

-

Preparation: Dissolve the purified intermediate from Step 1 (1.0 eq), a target phenol derivative (1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF.

-

Mitsunobu Coupling: Cool to 0 °C and add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

-

Rationale: The primary alcohol undergoes efficient Mitsunobu coupling to yield an aryl ether. This vector projects the new bulky substituent directly into the solvent-exposed channel of the kinase, enhancing pharmacokinetic properties without disrupting hinge binding.

Bifunctional Linker Strategies in PROTAC Development

The Causality of Linker Selection

Proteolysis Targeting Chimeras (PROTACs) require precise spatial orientation between the E3 ligase ligand and the target protein binder. The rigid tetrahydroindazole core, combined with the flexible ethyl linker, offers a unique conformational space that restricts excessive entropic penalties during ternary complex formation. The orthogonal amine and alcohol handles allow for sequential, step-by-step conjugation of the two warheads.

Fig 2: Stepwise orthogonal functionalization workflow for PROTAC assembly.

Protocol 2: Stepwise PROTAC Conjugation

Phase A: E3 Ligase Ligand Attachment

-

React the C4-amine of the tetrahydroindazole with a Cereblon (CRBN) or VHL ligand bearing a free carboxylic acid using standard EDC·HCl/HOBt coupling in DMF.

-

Self-Validation: EDC/HOBt is chosen over HATU here to prevent potential side reactions (e.g., guanidinylation) with the unprotected alcohol, ensuring high fidelity of the intermediate.

Phase B: Target Binder Attachment

-

Convert the N1-alcohol of the intermediate to a leaving group by reacting with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (2.0 eq) in DCM at 0 °C for 1 hour.

-

Introduce the target protein binder (must contain a nucleophilic amine or phenol) and K2CO3 in Acetonitrile. Heat to 60 °C overnight to yield the final PROTAC via SN2 displacement.

DNA-Encoded Library (DEL) Integration

In DEL synthesis, building blocks must possess high aqueous solubility and undergo reactions under mild, DNA-compatible conditions. The high hydrophilicity of the ethanolamine-like vectors on the tetrahydroindazole core makes it an ideal split-and-pool building block.

Protocol 3: On-DNA Functionalization

-

DNA-Tethered Acylation: To a solution of DNA-tethered carboxylic acid (1 mM) in 200 mM MOPS buffer (pH 7.5), add 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol (100 eq) and s-NHS/EDC (100 eq). The high nucleophilicity of the C4-amine drives the reaction to completion in water at room temperature.

-

Alcohol Capping: Following ethanol precipitation of the DNA conjugate, the remaining primary alcohol can be reacted with diverse isocyanates (50 eq) in a mixture of Borate buffer (pH 9.0) and DMF to form stable carbamates, finalizing the library split.

References

-

Burch, J. D., Lau, K., Barker, J. J., Brookfield, F., Chen, Y., Chen, Y., ... & Pei, Z. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, 57(13), 5714-5727. URL:[Link]

-

Lee, J. C., Hong, K. H., Becker, A., Tash, J. S., Schönbrunn, E., & Georg, G. I. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. URL:[Link]

Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Introduction

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a tetrahydroindazole core, a structure of considerable interest in medicinal chemistry and drug discovery. The diverse biological activities associated with the indazole scaffold underscore the importance of precise structural characterization for its derivatives.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules.[2][3] This document provides a comprehensive guide to the predicted ¹H and ¹³C NMR peak assignments for this compound. It also outlines detailed, field-proven protocols for sample preparation, data acquisition, and processing to ensure high-quality, reproducible results for researchers, scientists, and drug development professionals. While experimentally verified spectra for this specific molecule are not widely available in the public domain, the assignments and protocols presented here are based on established principles of NMR spectroscopy and data from structurally related compounds.[1][4]

Predicted NMR Peak Assignments

The chemical structure of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol, with the proposed atom numbering for NMR assignment, is shown below. The predicted chemical shifts (δ) are provided in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). These predictions are based on the analysis of substituent effects, known chemical shifts of similar structural motifs like indazoles, aminotetralin derivatives, and 2-hydroxyethyl groups, and general principles of NMR spectroscopy.[5][6][7]

Molecular Structure with Atom Numbering:

Caption: Molecular structure of the target compound with numbering for NMR assignments.

¹H NMR Spectral Data Predictions

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydroindazole ring, the ethan-1-ol side chain, and the amino and hydroxyl groups. The integration of each signal corresponds to the number of protons it represents.[3]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Integration |

| H3 | ~7.0 - 7.3 | s | - | 1H |

| H8 (N-CH₂) | ~4.0 - 4.2 | t | J = 5-6 | 2H |

| H9 (O-CH₂) | ~3.7 - 3.9 | t | J = 5-6 | 2H |

| H4 | ~3.0 - 3.3 | m | - | 1H |

| H7 | ~2.6 - 2.8 | m | - | 2H |

| H5, H6 | ~1.7 - 2.1 | m | - | 4H |

| NH₂ | ~1.5 - 2.5 | br s | - | 2H |

| OH | ~1.5 - 3.0 | br s | - | 1H |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic/Vinylic Region (H3): The single proton on the pyrazole ring (H3) is expected to appear as a singlet in the downfield region due to the aromatic character of the five-membered ring.[5]

-

Ethanol Side Chain (H8, H9, OH): The methylene protons of the 2-hydroxyethyl group attached to N1 will appear as two triplets (H8 and H9), coupling with each other.[6][7] The chemical shift of the hydroxyl proton (OH) can vary and the signal is often broad due to chemical exchange.

-

Tetrahydro-Ring Protons (H4, H5, H6, H7): The protons on the saturated six-membered ring will exhibit complex multiplets in the aliphatic region. The H4 proton, being adjacent to the amino group, is expected to be deshielded compared to the other methylene protons.[1] The geminal and vicinal couplings within this ring system lead to overlapping signals.[8][9]

-

Amino Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectral Data Predictions

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~130 - 135 |

| C7a | ~140 - 145 |

| C3a | ~115 - 120 |

| C9 (O-CH₂) | ~60 - 65 |

| C8 (N-CH₂) | ~50 - 55 |

| C4 | ~45 - 50 |

| C7 | ~25 - 30 |

| C5, C6 | ~20 - 25 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic/Vinylic Carbons (C3, C3a, C7a): The carbons of the pyrazole ring will resonate in the downfield region, characteristic of sp² hybridized carbons in a heteroaromatic system.[10]

-

Ethanol Side Chain Carbons (C8, C9): The carbon attached to the oxygen (C9) will be more deshielded than the carbon attached to the nitrogen (C8).[7]

-

Tetrahydro-Ring Carbons (C4, C5, C6, C7): These sp³ hybridized carbons will appear in the upfield region of the spectrum. The carbon bearing the amino group (C4) will be deshielded relative to the other methylene carbons in the ring.